

The Diverse Biological Activities of Imidazolidine-4-one Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzylimidazolidin-4-one

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For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the core biological properties of imidazolidine-4-one derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant effects. The information is presented to facilitate research and drug development efforts in these critical therapeutic areas.

Core Biological Activities

Imidazolidine-4-one derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery. The core structure allows for diverse substitutions, enabling the fine-tuning of their biological profiles. Key activities reported in the literature include:

- **Anticancer Activity:** A significant number of imidazolidine-4-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Mechanistic studies have revealed that some of these compounds induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.^[1]

- **Antimicrobial Activity:** The imidazolidine-4-one nucleus is a key feature in a variety of compounds exhibiting potent antibacterial and antifungal properties. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
- **Anticonvulsant Activity:** Several imidazolidine-4-one derivatives have been investigated for their potential to manage seizures. Their efficacy has been demonstrated in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure test.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for various imidazolidine-4-one derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Imidazolidine-4-one Derivatives (IC50 Values)

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound 9r	HCT116 (Colon)	9.44	[1]
SW620 (Colon)	10.95	[1]	
Compound 7	HepG-2 (Liver)	>100 (approx.)	[2]
HCT-116 (Colon)	>100 (approx.)	[2]	
Compound 9	HepG-2 (Liver)	74.21 (μg/mL)	[2]
HCT-116 (Colon)	72.46 (μg/mL)	[2]	
2-thioxoimidazolidin-4-one derivative 2	HepG2 (Liver)	0.18	[3]
2-thioxoimidazolidin-4-one derivative 4	HepG2 (Liver)	0.017	
Imidazolidine-2,4-dione derivative 3e	MCF-7 (Breast)	LD50: 20.4 (μg/mL)	[4]

Note: IC50 is the half-maximal inhibitory concentration. Data presented in μg/mL has been noted accordingly.

Table 2: Antimicrobial Activity of Imidazolidine-4-one Derivatives (MIC Values)

Compound ID	Microbial Strain	MIC (µg/mL)	Reference
Imidazolidine derivative 4d	Escherichia coli	-	[5]
Imidazolidine derivative 4f	Escherichia coli	-	[5]
Benzoylaminocarbothioyl pyrrolidine 3a	C. krusei	25	[6]
Benzoylaminocarbothioyl pyrrolidines 3a-e, 5b	C. albicans, C. krusei, C. parapsilosis, C. tropicalis, C. glabrata	50-100	[6]
Benzoylaminocarbothioyl pyrrolidines 3b-e	Gram-negative and Gram-positive bacteria	100-400	[6]

Note: MIC is the minimum inhibitory concentration. Some data from reference[5] indicated enhanced activity against Gram-negative bacteria compared to gentamycin, but specific MIC values were not provided in the abstract.

Table 3: Anticonvulsant Activity of Imidazolidine-4-one Derivatives (ED50 Values)

Compound ID	Animal Model	Test	ED50 (mg/kg)	Reference
2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d)	Mice	MES	18.5	[7]
Mice	sc-PTZ	15.3	[7]	
N-substituted α-hydroxyimide 1g	Mice	MES	29	[8]

Note: ED50 is the median effective dose. The MES test evaluates protection against generalized tonic-clonic seizures, while the sc-PTZ test is a model for absence seizures.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the replication and validation of these findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the imidazolidine-4-one derivatives and a vehicle control. Incubate for 48-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- **Preparation of Compound Dilutions:** Perform serial two-fold dilutions of the imidazolidine-4-one derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g.,

Mueller-Hinton Broth).

- **Inoculum Preparation:** Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- **Inoculation:** Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

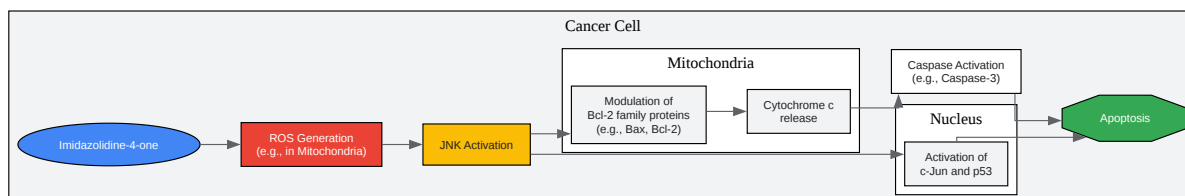
The MES test is a preclinical model for generalized tonic-clonic seizures.

- **Animal Preparation:** Use adult male mice or rats, allowing them to acclimatize to the laboratory environment.
- **Compound Administration:** Administer the imidazolidine-4-one derivatives intraperitoneally or orally at various doses. A vehicle control group and a standard anticonvulsant drug (e.g., phenytoin) group should be included.
- **Electroshock Application:** At the time of peak effect of the compound, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or auricular electrodes.
- **Observation:** Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
- **ED50 Determination:** Calculate the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Mandatory Visualizations

Signaling Pathway: ROS-Dependent Apoptosis

Several imidazolidine-4-one derivatives exert their anticancer effects by inducing the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to apoptosis.

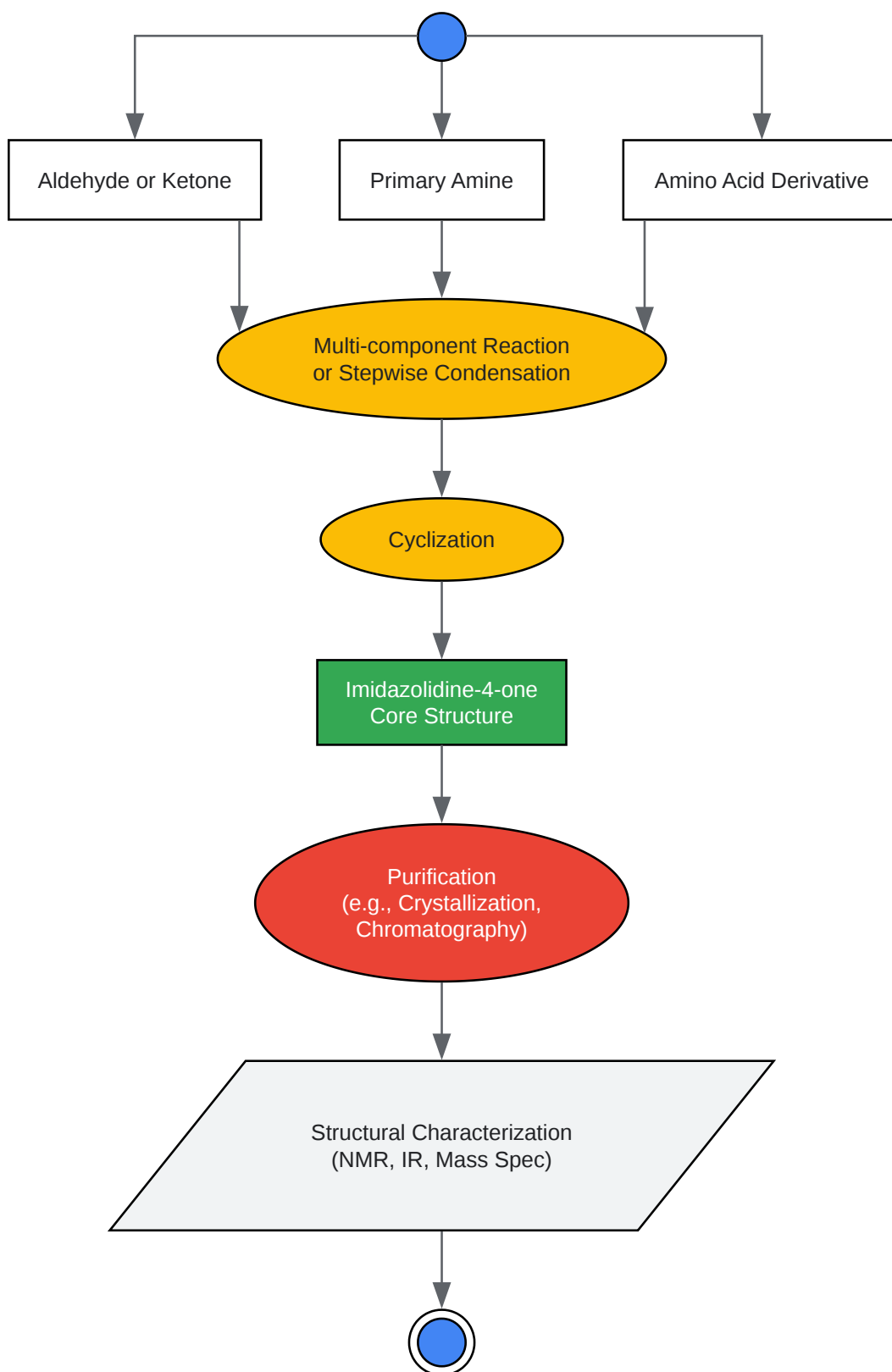


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Caption: ROS-dependent JNK-mediated apoptotic pathway induced by imidazolidine-4-one derivatives.

Experimental Workflow: General Synthesis of Imidazolidine-4-ones

A common synthetic route to imidazolidine-4-one derivatives involves a multi-component reaction or a cyclization approach. A generalized workflow is depicted below.



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Caption: Generalized synthetic workflow for imidazolidine-4-one derivatives.

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